2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol
Description
2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol is a thioether-containing compound characterized by a 5-(trifluoromethyl)-2-pyridyl group linked to an ethanol moiety via a sulfur atom. The trifluoromethyl group confers distinct electronic and steric properties, enhancing lipophilicity and metabolic stability, which are advantageous in medicinal chemistry and agrochemical applications.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NOS/c9-8(10,11)6-1-2-7(12-5-6)14-4-3-13/h1-2,5,13H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKFAPVDPSTHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol typically involves the reaction of 5-(trifluoromethyl)-2-pyridinethiol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The thioethanol moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity and function.
Comparison with Similar Compounds
Key Observations:
Melting Points : Oxadiazole derivatives () exhibit a wide melting point range (77–114°C), influenced by substituent polarity and crystallinity. The trifluoromethyl group in the target compound may lower melting points compared to halogenated analogs due to reduced crystallinity.
Molecular Weight : The target compound (223.22 g/mol) is lighter than imidazole-based analogs (e.g., 332.36 g/mol for Compound 6) but heavier than pyrazole derivatives (209.27 g/mol).
Synthetic Yields : Oxadiazole synthesis yields vary significantly (27.7–83.3%), likely due to steric and electronic effects of substituents. The target compound’s trifluoromethyl group may pose synthetic challenges, such as reduced reactivity in nucleophilic substitution.
Biological Activity
2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol, a compound characterized by its trifluoromethyl and pyridyl functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8F3NOS
- Molecular Weight : 223.22 g/mol
- CAS Number : [Not specified in sources]
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial properties. The presence of the trifluoromethyl group is significant as it enhances the compound's ability to interact with biological targets.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity against various pathogens. For instance, studies have shown that derivatives containing this substituent can effectively inhibit the growth of Chlamydia trachomatis, highlighting the importance of electron-withdrawing groups in enhancing antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| This compound | Chlamydia trachomatis | Moderate to High |
| Trifluoromethyl-substituted derivatives | Various Gram-positive/negative bacteria | Variable |
| Spectinomycin | Chlamydia trachomatis | High (control) |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with critical cellular processes in bacteria, such as protein synthesis or cell wall integrity. The trifluoromethyl group likely enhances lipophilicity, promoting better membrane penetration and interaction with bacterial targets.
Case Studies
- Chlamydial Infections : A study investigated the antichlamydial activity of various compounds, including those similar to this compound. The results showed that these compounds significantly reduced chlamydial inclusion sizes in infected HEp-2 cells, indicating effective inhibition of bacterial replication .
- Antibacterial Spectrum : Another study assessed the antibacterial spectrum of trifluoromethyl-containing compounds against a range of bacterial strains. The findings suggested that these compounds displayed selective activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications .
- Toxicity Assessment : Toxicity studies conducted on human cell lines indicated that while some derivatives exhibited potent antimicrobial activity, they also maintained a favorable safety profile, suggesting potential for therapeutic applications without significant cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
